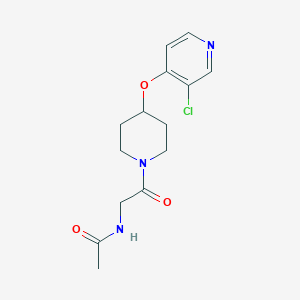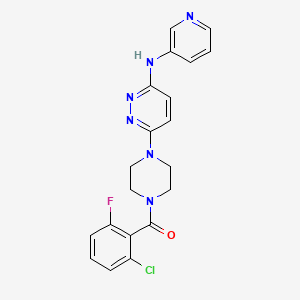
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with a unique structure and notable chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
The synthesis of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, including the formation of key intermediates followed by condensation reactions.
The initial step often includes the chlorination of pyridine to form 3-chloropyridin-4-yl, which is then reacted with piperidine to create the core structure.
On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and minimize by-products.
Common techniques include the use of high-purity reagents, controlled temperatures, and catalysis to drive the reactions to completion efficiently.
Análisis De Reacciones Químicas
Types of Reactions::
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various reactions such as oxidation, reduction, and substitution.
Oxidation reactions can lead to the formation of different derivatives, depending on the oxidizing agent and conditions used.
Reduction reactions, often employing hydrogenation techniques, can modify the functional groups within the compound.
Substitution reactions are facilitated by the presence of reactive groups within the structure, enabling the exchange of functional groups under specific conditions.
Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution reactions often utilize nucleophilic reagents in the presence of catalysts to achieve the desired transformations.
The major products of these reactions are often derivatives with modified functional groups, enhancing the compound's properties for specific applications.
Aplicaciones Científicas De Investigación
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has found applications in various scientific fields:
Chemistry::Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Employed in biochemical assays to study enzyme activity and protein interactions.
Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.
Investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in drug development.
Studied for its role in modulating biological pathways, offering potential in treating certain diseases.
Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets::The compound targets specific enzymes and receptors within biological systems, modulating their activity.
It influences various cellular pathways, including signal transduction and metabolic processes, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Comparison with Other Compounds::
Similar compounds include those with analogous structures but different substituents or functional groups.
Comparing their properties highlights the unique aspects of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, such as its reactivity and biological activity.
3-chloropyridin-4-yl derivatives with different acyl groups.
Piperidine-based compounds with varying substituents.
Analogous acetamide compounds with different aromatic or heteroaromatic groups.
Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical properties.
Propiedades
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFLKMJBGOSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea](/img/structure/B2985654.png)

![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2985658.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)




![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

